molecular formula C9H6BrClS B1413175 2-Bromomethyl-4-chloro-benzo[b]thiophene CAS No. 1858251-57-6

2-Bromomethyl-4-chloro-benzo[b]thiophene

Cat. No.: B1413175
CAS No.: 1858251-57-6
M. Wt: 261.57 g/mol
InChI Key: KEBFHJZNOSZBLQ-UHFFFAOYSA-N
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Description

2-Bromomethyl-4-chloro-benzo[b]thiophene is a brominated and chlorinated derivative of benzo[b]thiophene, a heterocyclic aromatic compound consisting of a benzene ring fused to a thiophene ring. The compound features a bromomethyl (-CH₂Br) substituent at position 2 and a chloro (-Cl) group at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science applications .

Key physicochemical properties include a molecular formula of C₉H₆BrClS, a molecular weight of 277.56 g/mol, and a density of ~1.65 g/cm³ (predicted). It is typically stored at 2–8°C under inert conditions due to its sensitivity to light and moisture . The bromomethyl group enhances reactivity in nucleophilic substitution reactions, while the chloro group influences electron distribution across the aromatic system, affecting both solubility and stability .

Properties

IUPAC Name

2-(bromomethyl)-4-chloro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClS/c10-5-6-4-7-8(11)2-1-3-9(7)12-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBFHJZNOSZBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)CBr)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical Bromination of 2-Methyl-4-chloro-benzo[b]thiophene

This method adapts principles from the bromination of 3-methyl-7-chlorobenzo[b]thiophene (CN113480517A).

  • Reagents :
    • Substrate: 2-Methyl-4-chloro-benzo[b]thiophene
    • Brominating agent: N-Bromosuccinimide (NBS)
    • Initiator: Benzoyl peroxide (BPO)
    • Solvent: Linear alkane (e.g., n-heptane)
  • Procedure :
    • Dissolve 2-Methyl-4-chloro-benzo[b]thiophene in n-heptane.
    • Add BPO under stirring and irradiate with a 200W bulb.
    • Heat to boiling, then add NBS in batches.
    • Stir under reflux for 4–6 hours.
    • Cool, filter, concentrate filtrate, and recrystallize with petroleum ether.
  • Yield : ~58% (extrapolated from analogous reactions).
  • Purity : >98% (HPLC).
  • Advantages : Avoids toxic solvents like CCl₄; suitable for industrial scale-up.

Wittig Reaction-Based Synthesis

Adapted from CN110818679A, this method constructs the benzo[b]thiophene core with pre-functionalized substituents.

  • Reagents :
    • Starting material: 2-Bromo-4-chlorobenzaldehyde
    • Halogenated methyl mercaptan (e.g., chloromethyl mercaptan)
    • Triphenylphosphine (PPh₃)
    • Base: K₂CO₃
    • Solvent: Acetone or THF
  • Procedure :
    • Etherify 2-Bromo-4-chlorobenzaldehyde with chloromethyl mercaptan in acetone/K₂CO₃ at 30–35°C for 4 hours.
    • React with PPh₃ in toluene under reflux to form a quaternary phosphonium salt.
    • Perform Wittig reaction under mild conditions (0–30°C).
    • Purify via high-vacuum distillation and recrystallization.
  • Yield : ~86% (based on similar routes).
  • Advantages : Avoids high-temperature decarboxylation; high purity.

Comparative Analysis of Methods

Method Key Steps Yield Solvent Scalability
Radical Bromination NBS/BPO in n-heptane, irradiation ~58% Low toxicity Industrial
Wittig Reaction Etherification, Wittig cyclization ~86% Acetone/THF Lab/Industrial

Key Findings

  • Radical Bromination :
    • Optimal for introducing bromomethyl groups at specific positions.
    • Environmentally friendly due to n-heptane use.
  • Wittig Reaction :
    • Efficient for constructing the benzo[b]thiophene skeleton with pre-placed substituents.
    • Higher yield but requires careful control of phosphonium salt formation.

Challenges and Optimization

  • Regioselectivity : Ensuring bromination occurs exclusively at the 2-methyl position may require steric or electronic directing groups.
  • Solvent Choice : Linear alkanes improve safety but may require longer reaction times vs. polar aprotic solvents.

Chemical Reactions Analysis

Types of Reactions

2-Bromomethyl-4-chloro-benzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, products can include amines, thioethers, or ethers.

    Coupling Products: Biaryl compounds with diverse functional groups.

    Oxidation Products: Sulfoxides and sulfones.

Scientific Research Applications

Chemical Properties and Structure

2-Bromomethyl-4-chloro-benzo[b]thiophene features a fused benzene and thiophene structure, characterized by the presence of a bromomethyl group and a chlorine atom. These functional groups contribute to its reactivity and biological activity, making it a valuable compound for further research and development.

Pharmaceutical Development

The derivatives of this compound are being investigated for their potential as therapeutic agents against various diseases, including infections and cancers. The compound's unique structural properties allow for modifications that can enhance its biological activity. For instance, studies have shown that benzo[b]thiophene derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

Case Study: Anticancer Activity

Research has indicated that compounds related to benzo[b]thiophenes demonstrate antitumor activity. A study focusing on the synthesis of this compound analogs revealed promising results in inhibiting cancer cell proliferation, suggesting its potential role in cancer therapy.

Synthetic Methods

Various synthetic routes have been developed to produce this compound efficiently. The synthesis typically involves halogenation reactions, where starting materials undergo bromination and chlorination under controlled conditions. A notable method employs the use of 2-bromo-6-fluorobenzaldehyde as a precursor, utilizing etherification reactions to achieve high yields of the target compound .

Yield and Purity

Recent advancements in synthetic methodologies have reported yields exceeding 79% with high purity levels (up to 99.5%). Such improvements are crucial for industrial applications where large-scale production is required .

Potential Applications

The unique chemical structure of this compound also positions it as a candidate for advanced materials applications, including organic electronics and photonic devices. Its electronic properties can be tailored through functionalization, leading to enhanced performance in electronic circuits or sensors.

Mechanism of Action

The mechanism of action of 2-Bromomethyl-4-chloro-benzo[b]thiophene depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the bromomethyl and chloro groups can enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

The following analysis compares 2-bromomethyl-4-chloro-benzo[b]thiophene with structurally or functionally related heterocyclic compounds, emphasizing substituent effects, synthesis challenges, and biological relevance.

Structural Analogues
Compound Name Molecular Formula Substituents Key Properties/Applications Reference
This compound C₉H₆BrClS 2-Bromomethyl, 4-chloro High reactivity in alkylation; intermediate in drug synthesis
4-Bromo-benzo[b]thiophene C₈H₅BrS 4-Bromo Boiling point: 144°C (20 Torr); used in OLED dopants
4-Bromo-2-(chloromethyl)thiophene C₅H₄BrClS 2-Chloromethyl, 4-bromo Lower aromatic stability; used in cross-coupling reactions
2-Bromo-4,5,6,7-tetrahydro-benzo[b]thiophene C₈H₉BrS 2-Bromo, partially saturated ring Reduced aromaticity; potential CNS drug candidate
2-(4-Bromophenyl)acetohydrazide C₈H₈BrN₂O Bromophenyl, hydrazide Antimicrobial activity against M. tuberculosis

Key Observations :

  • Aromatic vs. Saturated Rings : The fully aromatic benzo[b]thiophene core in the target compound offers greater stability and π-conjugation compared to the partially saturated 2-bromo-4,5,6,7-tetrahydro derivative, which exhibits altered electronic properties and solubility .
  • Reactivity : The bromomethyl group facilitates nucleophilic substitutions (e.g., Suzuki couplings), whereas the chloromethyl group in 4-bromo-2-(chloromethyl)thiophene shows lower reactivity due to weaker C-Cl bond polarization .

Biological Activity

2-Bromomethyl-4-chloro-benzo[b]thiophene is a heterocyclic organic compound characterized by its unique structure, which includes a bromomethyl group and a chlorine atom attached to a benzo[b]thiophene ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it may serve as an intermediate for developing pharmaceuticals with antimicrobial, anti-inflammatory, and anticancer properties.

The molecular formula of this compound is C9H6BrClSC_9H_6BrClS. The presence of bromine and chlorine enhances its chemical reactivity, making it suitable for various synthetic applications. The compound can undergo several types of chemical reactions, including:

  • Substitution Reactions : The bromine atom can be substituted with different nucleophiles.
  • Coupling Reactions : It can participate in cross-coupling reactions to form biaryl compounds.
  • Oxidation and Reduction : The compound can be oxidized to form sulfoxides or sulfones and reduced to yield thiols or thioethers.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly against various microbial infections. Below are detailed findings regarding its biological effects:

Antimicrobial Activity

Studies have shown that derivatives of benzo[b]thiophenes, including this compound, demonstrate high antimicrobial activity against a range of pathogens. Notably, compounds similar to this structure have been tested against Mycobacterium tuberculosis, revealing promising results:

CompoundMIC (μg/mL)Activity Type
7b2.73–22.86Antitubercular
8c0.60Against dormant M. bovis BCG
8g0.61Against dormant M. bovis BCG

These findings suggest that modifications to the benzo[b]thiophene scaffold can enhance antimicrobial potency, particularly against multidrug-resistant strains .

The biological activity of this compound is attributed to its interaction with specific biomolecules:

  • Enzyme Inhibition : The compound has been reported to inhibit various enzymes, modulating biochemical pathways crucial for microbial survival and proliferation.
  • Gene Expression Modulation : It influences the expression of genes involved in cell proliferation and apoptosis, potentially leading to altered cellular metabolism.
  • Binding Affinity : Molecular docking studies indicate that this compound binds effectively to target enzymes such as DprE1 (decaprenylphosphoryl-β-d-ribose-2′-epimerase), which is critical for inhibiting Mycobacterium tuberculosis .

Case Studies

Recent studies have explored the synthesis and biological relevance of benzo[b]thiophene derivatives, including this compound:

  • Study on Antitubercular Activity : A series of benzo[b]thiophene derivatives were synthesized and tested against Mycobacterium tuberculosis H37Ra. The study highlighted that compounds with halogen substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
  • Cholinesterase Inhibition Studies : Another study focused on the inhibitory effects of related compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing varying degrees of inhibition depending on the substituents on the thiophene ring .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/ReagentYield (%)Purity (%)Reference
Radical BrominationNBS, AIBN7295
Lewis Acid-MediatedFeCl₃6893

Advanced: How can regioselectivity challenges in bromomethylation be addressed to avoid competing side reactions (e.g., di-bromination or ring halogenation)?

Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Electronic Effects : The chloro substituent at the 4-position directs bromomethylation to the 2-position via electron-withdrawing effects. Computational modeling (DFT) can predict reactive sites .
  • Steric Hindrance : Bulky reagents or directing groups (e.g., sulfonates) can suppress di-bromination.
  • Kinetic Control : Short reaction times and low temperatures minimize over-bromination. Monitor progress via TLC or in situ NMR .

Data Contradiction Note : Some studies report higher di-bromination rates in DMF vs. CCl₄, suggesting solvent polarity impacts intermediate stability .

Basic: What spectroscopic techniques are most reliable for confirming the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include the bromomethyl group (δ ~4.3 ppm for CH₂Br) and aromatic protons (δ 7.1–7.9 ppm). Chlorine’s deshielding effect splits peaks .
  • FTIR : Stretching vibrations for C-Br (~560 cm⁻¹) and C-Cl (~740 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion [M+] at m/z 261.56 (C₉H₆BrClS) with fragmentation patterns matching expected cleavage .

Advanced: How can researchers resolve discrepancies in reported melting points (e.g., 129–130°C vs. broader ranges in older literature)?

Answer:
Discrepancies arise from purity differences or polymorphic forms:

  • Recrystallization Solvents : Use ethanol/water mixtures for high-purity crystals. Impurities lower observed mp .
  • DSC Analysis : Differential scanning calorimetry identifies polymorphs. Reproducible mp requires strict drying and slow cooling .
  • Cross-Validation : Compare with recent standards (e.g., CAS RN 1198-51-2) to align with updated purity criteria .

Basic: What precautions are necessary for handling and storing this compound to prevent degradation?

Answer:

  • Storage : Keep at 2–4°C in amber vials to avoid light-induced decomposition. Desiccate to prevent hydrolysis .
  • Handling : Use inert atmosphere (N₂/Ar) during reactions. Avoid prolonged exposure to moisture or bases, which may cleave the C-Br bond .

Advanced: What strategies mitigate trace impurities (e.g., residual thiophene or chlorinated byproducts) during synthesis?

Answer:

  • Chromatography : Gradient elution (hexane → ethyl acetate) separates brominated products from chlorinated precursors .
  • HPLC Analysis : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities below 0.1% .
  • Recrystallization : Ethanol/water mixtures (7:3) yield >99% purity crystals, verified by GC-MS .

Basic: How is the compound utilized in medicinal chemistry research, particularly in lead optimization?

Answer:

  • Pharmacophore Modification : The bromomethyl group serves as a leaving group for nucleophilic substitution, enabling attachment of targeting moieties (e.g., peptides) .
  • Enzyme Inhibition : Used in fragment-based drug design to probe binding pockets via covalent interactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-Bromomethyl-4-chloro-benzo[b]thiophene
Reactant of Route 2
Reactant of Route 2
2-Bromomethyl-4-chloro-benzo[b]thiophene

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